molecular formula C8H15NO2 B3058286 2-(4-Methylpiperidin-3-yl)acetic acid CAS No. 887587-28-2

2-(4-Methylpiperidin-3-yl)acetic acid

Cat. No.: B3058286
CAS No.: 887587-28-2
M. Wt: 157.21
InChI Key: UUKHLEXOKMKFMK-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-3-yl)acetic acid is a piperidine derivative featuring a methyl group at the 4-position of the piperidine ring and an acetic acid moiety attached to the 3-position. This compound is commercially available as a hydrochloride salt (50 mg: €698; 500 mg: €1,970), indicating its use in specialized research contexts . Its molecular structure combines the alicyclic piperidine ring with a carboxylic acid group, conferring both basic and acidic properties.

Properties

IUPAC Name

2-(4-methylpiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-2-3-9-5-7(6)4-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHLEXOKMKFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669992
Record name (4-Methylpiperidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-28-2
Record name (4-Methylpiperidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-methylpiperidine with bromoacetic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction time. The use of advanced purification techniques such as crystallization or chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperidin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets in the body. The compound may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Acetic Acid Derivatives

2-{1-[(tert-Butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic Acid
  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
  • Molecular Formula: C₁₃H₂₃NO₄.
  • Key Differences: The Boc group enhances lipophilicity and stability under basic conditions compared to the unprotected target compound. No literature or patent data exist for this derivative, suggesting it is understudied .
2-(3,3-Dimethylpiperidin-4-yl)acetic Acid
  • Structure : Features 3,3-dimethyl substitution on the piperidine ring.
  • Molecular Formula: C₉H₁₇NO₂.
  • This contrasts with the single 4-methyl group in the target compound, which may allow greater conformational flexibility .
2-(4-Amino-1-(3-Methoxyphenyl)piperidin-4-yl)acetic Acid
  • Structure: Contains a 4-amino group and a 3-methoxyphenyl substituent on the piperidine ring.
  • Molecular Formula : C₁₄H₂₀N₂O₃.
  • Key Differences: The amino and methoxyphenyl groups increase molecular weight (264.32 vs. ~171 for the target compound) and may enhance hydrogen-bonding capacity. Such modifications are typical in drug candidates targeting receptors with polar binding pockets .

Non-Piperidine Acetic Acid Derivatives

2-(Pyridin-3-yl)acetic Acid
  • Structure : Substitutes piperidine with an aromatic pyridine ring.
  • Molecular Formula: C₇H₇NO₂.
  • Key Differences: The aromatic pyridine ring reduces basicity (pKa ~1.7 for pyridine vs. ~11 for piperidine) and alters solubility.
2-(3-Bromo-4-methoxyphenyl)acetic Acid
  • Structure : Acetic acid attached to a bromo- and methoxy-substituted phenyl ring.
  • Molecular Formula : C₉H₉BrO₃.
  • Key Differences : The electron-withdrawing bromo group increases acidity (pKa ~3.5) compared to the target compound. This derivative forms centrosymmetric hydrogen-bonded dimers in crystals, a property useful in crystal engineering .

Ester and Protected Derivatives

2,2,6,6-Tetramethylpiperidin-4-yl Acetate
  • Structure : A fully methylated piperidine ring with an acetate ester.
  • Molecular Formula: C₁₃H₂₃NO₂.
  • Key Differences : The ester group reduces polarity compared to the carboxylic acid in the target compound. The tetramethyl substitution increases lipophilicity, making it suitable for hydrophobic applications .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Piperazine ring with an Fmoc-protected nitrogen.
  • Molecular Formula : C₂₁H₂₂N₂O₄.
  • Key Differences : The Fmoc group is commonly used in peptide synthesis for temporary protection, suggesting this derivative serves as a building block in organic chemistry .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-(4-Methylpiperidin-3-yl)acetic Acid C₈H₁₅NO₂* ~157.21 4-methylpiperidine, acetic acid High polarity, research-grade availability
2-(3,3-Dimethylpiperidin-4-yl)acetic Acid C₉H₁₇NO₂ 171.24 3,3-dimethylpiperidine Steric hindrance at 3-position
2-(Pyridin-3-yl)acetic Acid C₇H₇NO₂ 137.14 Pyridine ring Acute toxicity (Category 4)
2-(3-Bromo-4-methoxyphenyl)acetic Acid C₉H₉BrO₃ 245.07 Bromo, methoxy phenyl Strong hydrogen-bonding in crystals
2,2,6,6-Tetramethylpiperidin-4-yl Acetate C₁₃H₂₃NO₂ 233.33 Tetramethylpiperidine, ester High lipophilicity

Research Implications and Gaps

  • Pharmaceutical Potential: Analogs like methiapril () demonstrate the importance of stereochemistry in bioactivity. The target compound’s stereochemical profile remains unstudied.
  • Safety Data : Toxicity data for this compound is absent, unlike its pyridine-based counterpart ().
  • Synthetic Utility : Derivatives with Boc or Fmoc groups () highlight applications in peptide synthesis, suggesting unexplored avenues for the target compound.

Biological Activity

2-(4-Methylpiperidin-3-yl)acetic acid (CAS No. 1955498-94-8) is a compound with emerging significance in pharmacological research due to its diverse biological activities. This article explores its antimicrobial, antifungal, antioxidant, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N1O2C_8H_{15}N_1O_2 with a molecular weight of approximately 159.21 g/mol. The compound features a piperidine ring that enhances its lipophilicity, thus influencing its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antibacterial and antifungal properties. For instance, a study evaluating various derivatives highlighted that compounds containing the 4-methylpiperidine moiety exhibited strong antibacterial efficacy against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Table 1: Antimicrobial Efficacy of this compound Derivatives

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2016
Escherichia coli1832
Bacillus subtilis228
Candida albicans2532

The presence of the piperidine ring contributes to enhanced lipid solubility, facilitating better absorption and interaction with microbial targets. The compound's efficacy is further supported by in vitro studies indicating strong antifungal activity against Candida albicans and Aspergillus niger .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated, revealing its potential as a radical scavenger. In assays conducted at a concentration of 15 μM, the compound demonstrated remarkable radical scavenging capabilities, highlighting its utility in combating oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated in various contexts. A recent study focused on nitrogen-containing heterocycles indicated that derivatives of this compound exhibited significant anti-cervical cancer activity. The mechanism involves stable hydrophobic interactions with the VEGFR-2 binding site, enhancing the compound's therapeutic potential against cancer cells .

Case Study: Anti-Cervical Cancer Activity

In a comparative analysis, the derivative exhibited higher anticancer activities than standard treatments like cisplatin. The study reported:

  • IC50 Values : The compound showed an IC50 value significantly lower than that of cisplatin, indicating greater potency.

This positions the compound as a promising candidate for further development in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various target proteins. These studies suggest that the compound forms favorable interactions with key amino acids at active sites, which may explain its enhanced biological activities .

Table 2: Molecular Interaction Summary

Target ProteinBinding Energy (Kcal/mol)Interacting Amino Acids
KEAP1-NRF2-9.3SER508, ARG483, SER602
DNA Gyrase-4.5ASP437, ARG458
Lanosterol Synthase-7.4LEU380, TYR126

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylpiperidin-3-yl)acetic acid
Reactant of Route 2
2-(4-Methylpiperidin-3-yl)acetic acid

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